molecular formula C28H23FN4O2 B11341744 9-(4-fluorophenyl)-12,14-dimethyl-17-(3-methylphenyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione

9-(4-fluorophenyl)-12,14-dimethyl-17-(3-methylphenyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione

Cat. No.: B11341744
M. Wt: 466.5 g/mol
InChI Key: BEWXDJWBKMSNBS-UHFFFAOYSA-N
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Description

9-(4-fluorophenyl)-12,14-dimethyl-17-(3-methylphenyl)-1,8,12,14-tetrazatetracyclo[87002,7011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

The synthesis of 9-(4-fluorophenyl)-12,14-dimethyl-17-(3-methylphenyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione involves multiple steps. One common synthetic route includes the reaction of benzoyl isothiocyanate with 2-(2-aminophenyl)-1H-benzimidazole . The reaction conditions typically involve the use of solvents such as THF (tetrahydrofuran) and catalysts like zinc and TiCl4 (titanium tetrachloride) to facilitate the cyclization process . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

9-(4-fluorophenyl)-12,14-dimethyl-17-(3-methylphenyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-(4-fluorophenyl)-12,14-dimethyl-17-(3-methylphenyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar compounds to 9-(4-fluorophenyl)-12,14-dimethyl-17-(3-methylphenyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione include:

These compounds share similar tetracyclic structures but differ in their substituents and functional groups, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct reactivity and biological activity.

Properties

Molecular Formula

C28H23FN4O2

Molecular Weight

466.5 g/mol

IUPAC Name

9-(4-fluorophenyl)-12,14-dimethyl-17-(3-methylphenyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione

InChI

InChI=1S/C28H23FN4O2/c1-16-7-6-8-18(15-16)24-22-25(31(2)28(35)32(3)27(22)34)26-23(17-11-13-19(29)14-12-17)30-20-9-4-5-10-21(20)33(24)26/h4-15,23,30H,1-3H3

InChI Key

BEWXDJWBKMSNBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C3C(=C4N2C5=CC=CC=C5NC4C6=CC=C(C=C6)F)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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